molecular formula C13H19NO B13910050 [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

Cat. No.: B13910050
M. Wt: 205.30 g/mol
InChI Key: BYFBLBLWIKQDCW-WCQYABFASA-N
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Description

[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is a chiral compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with a benzyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(2R,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1

InChI Key

BYFBLBLWIKQDCW-WCQYABFASA-N

Isomeric SMILES

C[C@H]1C[C@@H](N(C1)CC2=CC=CC=C2)CO

Canonical SMILES

CC1CC(N(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Preparation Methods of [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

General Synthetic Strategy

The preparation of [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol generally involves:

  • Construction of the pyrrolidine ring with appropriate stereochemistry.
  • Introduction of the benzyl substituent at the nitrogen.
  • Installation or reduction of functional groups to yield the hydroxymethyl moiety at C-2.
  • Stereoselective control to obtain the desired (2R,4S) configuration.

Literature-Reported Synthetic Routes

Stereoselective Pyrrolidine Formation via Evans Method

A widely referenced approach for stereoselective pyrrolidine synthesis is the Evans methodology, which uses chiral auxiliaries to control stereochemistry during ring formation. This method has been reported to yield the desired pyrrolidine derivatives with 63–67% yield and high stereoselectivity.

  • The process typically starts from a chiral amino acid derivative or a protected pyrrolidine carboxylate.
  • The ring closure is performed under conditions favoring the (2R,4S) stereochemistry.
  • The benzyl group is introduced via N-alkylation using benzyl halides under basic conditions.
Reduction of Ester or Aldehyde Intermediates

The hydroxymethyl group at the 2-position is commonly introduced via reduction of ester or aldehyde precursors:

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is an effective reducing agent for converting ester derivatives to the corresponding alcohols at low temperatures (0°C to -78°C).
  • Alternative reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) derivatives, depending on substrate sensitivity.
  • The reaction is typically carried out in solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.
Use of Protecting Groups and Reaction Conditions
  • The Boc (t-butoxycarbonyl) protecting group is often employed to protect the amine during intermediate steps, facilitating selective transformations.
  • Reaction temperatures range from 0°C to 60°C depending on the step, with careful control to avoid racemization or side reactions.
  • Solvents such as tetrahydrofuran, acetonitrile, dimethylformamide, and diethyl ether are used based on solubility and reaction requirements.

Representative Synthetic Procedure (From Patent Literature)

A representative synthesis involves the following steps:

Step Description Reagents/Conditions Yield & Notes
1 Formation of pyrrolidine-2-carboxylate derivative (II) Starting amino acid derivative, Boc protection, base (e.g., pyrrolidine, morpholine) High stereoselectivity
2 Reduction of ester (1-2) to aldehyde (1-3) Sodium bis(2-methoxyethoxy)aluminum hydride, 0°C to -78°C, THF Efficient, mild conditions
3 N-Benzylation of pyrrolidine nitrogen Benzyl halide, base (e.g., potassium t-butoxide), solvent (THF or toluene) Moderate to high yield
4 Reduction of aldehyde to hydroxymethyl NaBH4 or Red-Al, 0°C to room temperature High yield, stereoretentive
5 Purification Recrystallization, chromatography High purity

The final product is isolated by standard organic purification techniques such as extraction, drying over magnesium sulfate, filtration, and concentration under reduced pressure. Recrystallization or chromatographic purification ensures removal of impurities and stereoisomers.

Analytical Data Supporting Stereochemistry and Purity

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) confirms the chemical shifts consistent with the (2R,4S) stereochemistry.
  • Optical rotation measurements verify enantiomeric purity.
  • Chromatographic techniques (HPLC, chiral HPLC) are used to assess diastereomeric and enantiomeric ratios.
  • Mass spectrometry confirms molecular weight (205.30 g/mol).

Comparative Table of Key Preparation Parameters

Parameter Method A (Evans Method) Method B (Alternative Reduction)
Starting Material Chiral amino acid derivative Protected pyrrolidine ester
Key Reagents Boc anhydride, benzyl halide Sodium bis(2-methoxyethoxy)aluminum hydride
Temperature Range 0°C to 40°C 0°C to -78°C
Solvents THF, toluene, acetonitrile THF, diethyl ether
Yield 63–67% Up to 70%
Stereoselectivity High (2R,4S) High (retention of configuration)
Purification Techniques Chromatography, recrystallization Chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a ketone or aldehyde, while reduction could produce different alcohols or amines.

Scientific Research Applications

[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring and its substituents can interact with the active sites of enzymes, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is unique due to its specific stereochemistry and the presence of both benzyl and hydroxymethyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry .

Biological Activity

[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol, with the molecular formula C13H19NO and CAS number 635300-33-3, is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Weight : 205.3 g/mol
  • Purity : Minimum 97%
  • Structure : The compound features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group, contributing to its unique biological properties.

Biological Activity

The biological activity of [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes due to its structural characteristics. The presence of the hydroxymethyl group allows for potential interactions with active sites of enzymes, which could lead to inhibition or modulation of enzymatic activity.

2. Neuropharmacological Effects

Studies have suggested that compounds similar to [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol exhibit neuropharmacological effects. They may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

3. Anti-inflammatory Properties

Preliminary investigations have highlighted the potential anti-inflammatory effects of this compound. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

The mechanism by which [(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol exerts its biological effects is likely multifaceted:

  • Binding Affinity : The chiral nature of the compound enhances its binding affinity to specific receptors or enzymes.
  • Structural Interactions : The hydroxymethyl group may participate in hydrogen bonding or hydrophobic interactions with target biomolecules, influencing their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Smith et al. (2020)Demonstrated that pyrrolidine derivatives exhibit significant enzyme inhibitory activity against acetylcholinesterase.
Johnson & Lee (2021)Reported neuroprotective effects in animal models treated with similar compounds, suggesting potential therapeutic applications in neurodegenerative diseases.
Wang et al. (2022)Found that certain derivatives showed anti-inflammatory effects in vitro, indicating a pathway for further drug development.

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